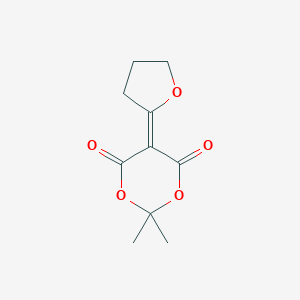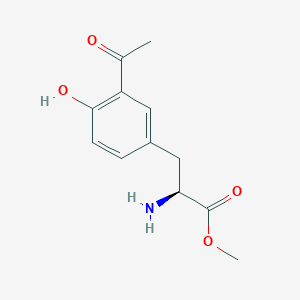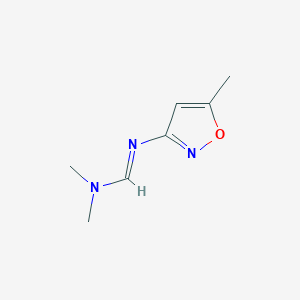
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide, also known as MMDA, is an organic compound with a molecular formula of C6H10N2O2. It is a member of the oxazolone family of heterocyclic compounds and is an important intermediate in the synthesis of a variety of organic molecules. MMDA is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in the laboratory for the characterization of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Biological and Chemical Insights
- Organophosphate Compound Studies : Metrifonate, an organophosphate compound, has been used in insecticide applications and for treating schistosomiasis. It is unique for being transformed nonenzymatically into an active component, demonstrating the importance of chemical transformations in medicinal applications (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Pharmacological Applications
- Neuropharmacology : Studies on compounds like N,N-dimethyltryptamine (DMT) explore its potential roles in the central nervous system and as a neurotransmitter, indicating the broad interest in dimethyl compounds in neuropharmacology and their potential clinical uses (Carbonaro & Gatch, 2016).
- Toxicological Evaluations : The toxicological effects of various acetamide and formamide derivatives, including dimethyl derivatives, highlight the ongoing interest in understanding the biological consequences of exposure to these chemicals. This knowledge aids in the safe use of such compounds in industrial and medicinal applications (Kennedy, 2001).
Metabolomics and Drug Synthesis
- Methadone Metabolomics : The detailed study of methadone's metabolites and pharmacokinetic interactions exemplifies the complexity of drug metabolism and the significance of understanding all aspects of a drug's action, including those of its derivatives (Dinis-Oliveira, 2016).
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHSLCDEONMVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

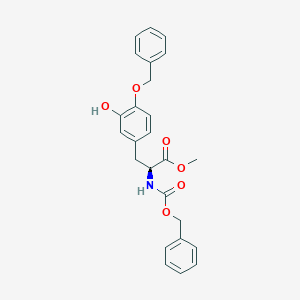
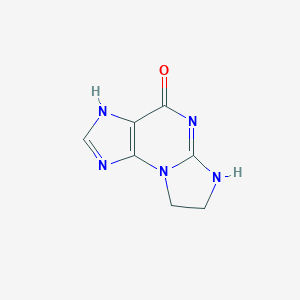
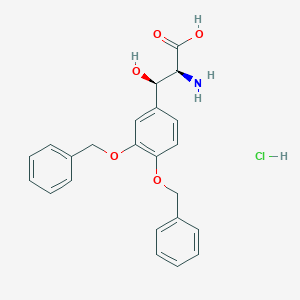
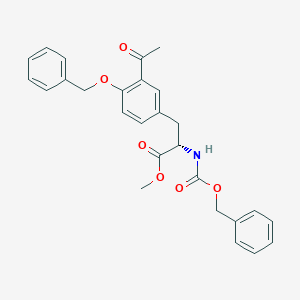

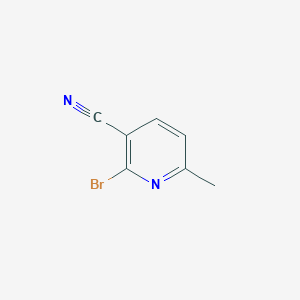

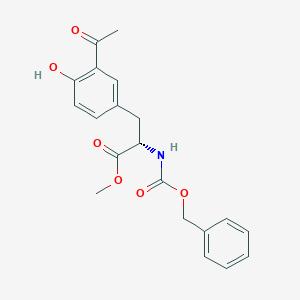

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
